molecular formula C22H22N4 B11438433 8-methyl-N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

8-methyl-N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11438433
M. Wt: 342.4 g/mol
InChI Key: SLTIWWHPZXONNJ-UHFFFAOYSA-N
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Description

8-methyl-N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

8-methyl-N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

8-methyl-N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 8-methyl-N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine include other imidazo[1,2-a]pyridines and related heterocyclic compounds. These compounds often share similar chemical properties and biological activities but may differ in their specific functional groups and overall structure. Examples include:

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

8-methyl-N-(4-propan-2-ylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H22N4/c1-15(2)17-9-11-18(12-10-17)24-22-20(19-8-4-5-13-23-19)25-21-16(3)7-6-14-26(21)22/h4-15,24H,1-3H3

InChI Key

SLTIWWHPZXONNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2NC3=CC=C(C=C3)C(C)C)C4=CC=CC=N4

Origin of Product

United States

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